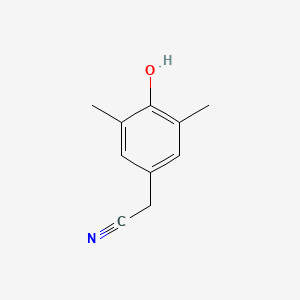
2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile is an organic compound with a phenolic structure It is characterized by the presence of two methyl groups and a hydroxyl group on the phenyl ring, along with an acetonitrile group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenol and acetonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide.
Procedure: The 3,5-dimethylphenol is first reacted with a suitable halogenating agent, such as bromine or chlorine, to introduce a halogen atom at the para position relative to the hydroxyl group. This intermediate is then reacted with acetonitrile in the presence of a base to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents such as nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3,5-Dimethyl-4-hydroxy-phenyl)-methanol: Similar structure but with a methanol group instead of a nitrile group.
(3,5-Dimethyl-4-hydroxy-phenyl)-ethanol: Similar structure but with an ethanol group instead of a nitrile group.
Uniqueness
2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the phenyl ring
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile |
InChI |
InChI=1S/C10H11NO/c1-7-5-9(3-4-11)6-8(2)10(7)12/h5-6,12H,3H2,1-2H3 |
Clave InChI |
JOXVSUUABHLJFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



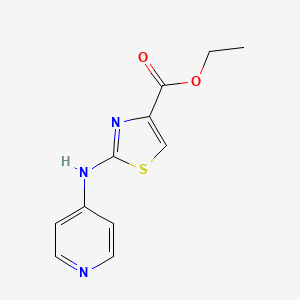
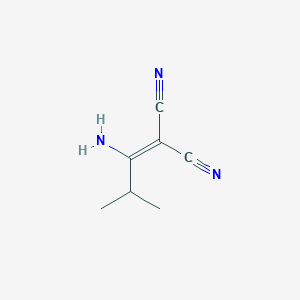
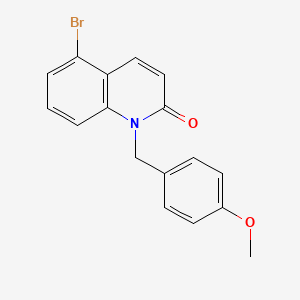

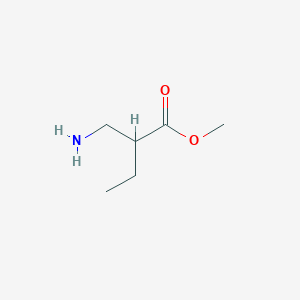
![[18F]AZD4694 Precursor](/img/structure/B8698694.png)
![4-oxo-4H-naphtho[1,2-b]pyran-2-carboxylic acid](/img/structure/B8698696.png)
![2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B8698708.png)
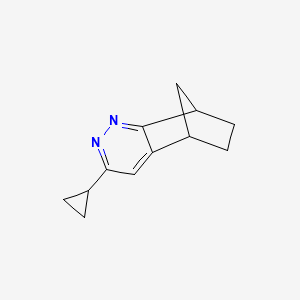
![[4-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B8698719.png)



